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molecular formula C9H11FN2O3S B8128646 N-[(dimethylamino)sulfonyl]-4-fluorobenzamide

N-[(dimethylamino)sulfonyl]-4-fluorobenzamide

Cat. No. B8128646
M. Wt: 246.26 g/mol
InChI Key: NKDXAMIETWFXFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09085517B2

Procedure details

To a solution of 4-fluorobenzoic acid (700 mg, 5.0 mmol) in 1,2-dichloroethane (30 mL) was added EDCI (2.38 g, 12.5 mmol), DMAP (1.52 mg, 12.5 mmol) and N,N-diisopropylethylamine (2.17 mL, 12.5 mmol) and stirred for 20 minutes at room temperature. N,N-dimethylaminosulfonamide (1.24 g, 10.0 mmol) was added to the solution and the mixture heated at 60° C. for 2.5 hours. The mixture was cooled, diluted with water (20 mL) and 2M HCl (20 mL) and extracted with DCM (3×30 mL), washed with water (20 mL) and dried over MgSO4. The solvent was removed in vacuo to afford the title compound as a white solid (585 mg, 47%). No further purification was necessary.
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
2.17 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.52 mg
Type
catalyst
Reaction Step One
Name
N,N-dimethylaminosulfonamide
Quantity
1.24 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
47%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][CH:3]=1.C[CH2:12][N:13]=[C:14]=NCCCN(C)C.C(N(CC)C(C)C)(C)C.CN[N:33](NC)[SH:34](=[O:36])=[O:35]>ClCCCl.CN(C1C=CN=CC=1)C.O.Cl>[CH3:12][N:13]([CH3:14])[S:34]([NH:33][C:6](=[O:7])[C:5]1[CH:9]=[CH:10][C:2]([F:1])=[CH:3][CH:4]=1)(=[O:36])=[O:35]

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
FC1=CC=C(C(=O)O)C=C1
Name
Quantity
2.38 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
2.17 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCCl
Name
Quantity
1.52 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Two
Name
N,N-dimethylaminosulfonamide
Quantity
1.24 g
Type
reactant
Smiles
CNN(S(=O)=O)NC
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 20 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated at 60° C. for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×30 mL)
WASH
Type
WASH
Details
washed with water (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CN(S(=O)(=O)NC(C1=CC=C(C=C1)F)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 585 mg
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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